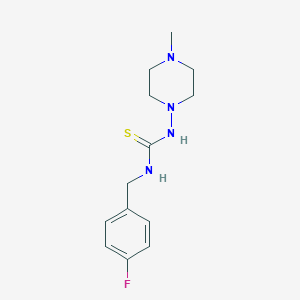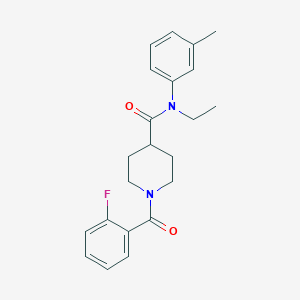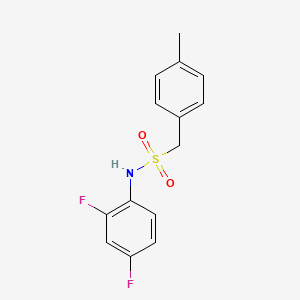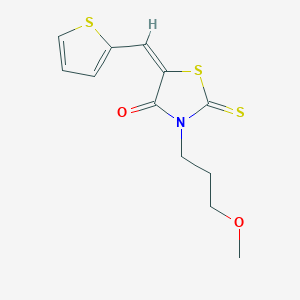![molecular formula C12H10F3N3OS B4585426 1-cyclopropyl-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4585426.png)
1-cyclopropyl-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
The compound belongs to a class of chemicals known for their various pharmacological screenings, including analgesic, anti-inflammatory, and antimicrobial activities. These compounds are synthesized from precursors through cyclization and other chemical reactions.
Synthesis Analysis
The synthesis of similar compounds often involves the cyclization of thioureas in an acidic medium or the reaction of amino-mercapto pyrimidin with different aldehydes and ketones. An innovative synthesis route for these compounds starts from amino-thiophene derivatives, showcasing the versatility and creativity in chemical synthesis techniques (Devani et al., 1976); (Alagarsamy et al., 2007).
Molecular Structure Analysis
Molecular structure analysis, including the use of X-ray crystallography, has revealed detailed insights into the orientation of inhibitors within the ATP-binding pocket of kinases for related compounds. Such analyses provide valuable information for understanding the molecular mechanism of action of these kinase inhibitors (Echalier et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of these compounds includes their ability to undergo various reactions such as aminolysis, which is influenced by the steric and electronic properties of the reagents. These reactions are crucial for further functionalization and application of the compounds in medicinal chemistry (Novakov et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, play a significant role in their application and effectiveness as pharmacological agents. However, specific studies detailing these properties for the compound were not identified in the current literature search.
Chemical Properties Analysis
Chemical properties, including reactivity towards nucleophilic agents and the ability to undergo cyclocondensation and cyclodehydration reactions, are key to understanding the utility and application range of these compounds. Such reactions enable the synthesis of a wide variety of derivatives with potential biological activities (Bulychev et al., 1980).
Scientific Research Applications
Synthesis and Derivative Reactions
Novel Spiro Pyrimidine Derivatives Synthesis
Compounds related to pyrimidine derivatives, including spiro and tetraaza-spiro configurations, were synthesized demonstrating the versatility of pyrimidine compounds in creating novel chemical structures. The synthesis involved reactions with hydrazonyl chloride and subsequent transformations leading to various novel derivatives. These processes showcase the pyrimidine's adaptability in synthesizing complex molecules, potentially including 1-cyclopropyl-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one derivatives (Abu‐Hashem, 2014).
Thieno[2,3-d]pyrimidine Derivatives
The cyclisation of esters or amides of 2-amino-thiophene-3-carboxylic acids led to the synthesis of 2-mercapto-thieno[2.3-d]pyrimidine derivatives. This study highlights the structural similarities and potential for chemical modifications within the pyrimidine family, offering insights into the synthetic versatility of compounds like this compound (Sauter & Deinhammer, 1973).
Potential Biological Activities
CDK4, 6 Inhibitors Identification
A study identified 5-pyrimidinyl-2-aminothiazole as an inhibitor of cyclin-dependent kinases (CDKs), showcasing the therapeutic potential of pyrimidine derivatives in cancer treatment. Modifications on the pyrimidine ring enhanced selectivity for CDK4, suggesting that compounds like this compound could be explored for similar biological activities (Shimamura et al., 2006).
Meriolins as CDK Inhibitors
The synthesis and biological characterization of meriolins, compounds related to pyrimidine derivatives, revealed potent inhibitory activities toward CDKs. This highlights the potential for this compound and similar compounds in addressing diseases associated with abnormal CDK regulation, including cancers and neurodegenerative disorders (Echalier et al., 2008).
properties
IUPAC Name |
1-cyclopropyl-7-methyl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3OS/c1-5-4-7(12(13,14)15)8-9(16-5)18(6-2-3-6)11(20)17-10(8)19/h4,6H,2-3H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXOZSBBYDHAND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)NC(=S)N(C2=N1)C3CC3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-N-methyl-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4585343.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B4585346.png)
![ethyl 2-[({[4-(methylsulfonyl)-2-nitrophenyl]thio}acetyl)oxy]benzoate](/img/structure/B4585357.png)
![2-{4-[2-(4-biphenylyloxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4585361.png)

![6-cyclopropyl-8-(difluoromethyl)-2-(propylamino)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4585367.png)


![2-{3-[2-cyano-2-(3-nitrophenyl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B4585383.png)


![1-ethyl-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4585405.png)
![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B4585415.png)
![7-cyclohexyl-5,6-dimethyl-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4585427.png)